molecular formula C13H18N4O2 B12722250 N-(1-Butyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine CAS No. 84858-93-5

N-(1-Butyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine

Cat. No.: B12722250
CAS No.: 84858-93-5
M. Wt: 262.31 g/mol
InChI Key: CEVPMCRYESHJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Butyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a nitro group attached to a pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Butyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine typically involves the reaction of 1-butylpyrrolidine with 5-nitro-2-pyridineamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Butyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-(1-Butyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Butyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group and pyrrolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Butyl-2-pyrrolidinylidene)-3,4-dichlorobenzenamine
  • 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide

Uniqueness

N-(1-Butyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine is unique due to the presence of both a nitro group and a pyridine ring, which impart distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

84858-93-5

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

1-butyl-N-(5-nitropyridin-2-yl)pyrrolidin-2-imine

InChI

InChI=1S/C13H18N4O2/c1-2-3-8-16-9-4-5-13(16)15-12-7-6-11(10-14-12)17(18)19/h6-7,10H,2-5,8-9H2,1H3

InChI Key

CEVPMCRYESHJEY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1=NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.